阿希替尼亚砜
描述
Axitinib sulfoxide is a major inactive metabolite of the tyrosine kinase inhibitor axitinib . It is formed from axitinib primarily by the cytochrome P450 (CYP) isoform CYP3A4 with minor contributions from CYP3A5 and CYP2C19 .
Synthesis Analysis
Axitinib derivatives were designed by replacing the C=C moiety with the N=N group, and the substituted benzene or pyrrole analogs were considered to replace the pyridine ring . Most of the newly synthesized derivatives exhibited favorable VEGFR-2 kinase inhibitory activities .Molecular Structure Analysis
Axitinib exhibits a high tendency to form various solvates, and more than 70 kinds of solvates have been reported . The structures of two new ternary solvates and five binary solvates are reported for the first time .Chemical Reactions Analysis
Axitinib shows an uncommon and complicated solvation behavior .Physical and Chemical Properties Analysis
Axitinib sulfoxide has a molecular weight of 402.5 g/mol . It has a topological polar surface area of 107 Ų . The exact mass and monoisotopic mass of Axitinib sulfoxide are 402.11504700 g/mol .科学研究应用
代谢清除和动力学特征:阿希替尼主要通过CYP3A4/5代谢,同时还有CYP2C19和CYP1A2的贡献。阿希替尼亚砜(M12)是一个显著的代谢产物。已经通过体外研究了解了阿希替尼的代谢途径,为阿希替尼(Zientek et al., 2016)的代谢提供了见解。
药代动力学和排泄:已经研究了[14C]阿希替尼在人体内的药代动力学、代谢和排泄,发现阿希替尼亚砜以及其他代谢产物共同影响了药物的药理特性(Smith et al., 2014)。
癌症治疗中的临床药理学:阿希替尼用于治疗晚期肾细胞癌。其药代动力学与剂量成正比,主要在肝脏代谢,阿希替尼亚砜是一个主要代谢产物(Chen et al., 2013)。
抗血管生成和抗肿瘤活性:已经记录了阿希替尼在各种实体肿瘤中的抗血管生成和抗肿瘤活性,包括肾细胞癌。该研究突出了阿希替尼在阻断VEGFR-2磷酸化、影响血管通透性和血管生成中的作用(Hu-Lowe et al., 2008)。
生物样本中的电化学行为:研究已经开发了敏感且节省时间的伏安法方法来定量阿希替尼,增强了其在制药和生物样本中的检测性。这项研究有助于精确测量阿希替尼水平(Cetinkaya et al., 2021)。
免疫调节作用:阿希替尼在调节抗肿瘤免疫方面显示出潜力,通过影响小鼠模型中的髓样抑制细胞和STAT3,表明其作用机制超越了抗血管生成(Yuan et al., 2014)。
抗新生血管化中的眼部给药:研究已经探讨了利用胶束溶解的阿希替尼进行眼部给药,以靶向角膜新生血管化。这表明在与新血管发育相关的眼科疾病中可能有应用潜力(Shi et al., 2019)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfinyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-23-22(27)18-7-2-3-8-21(18)29(28)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHSNFBPPYMWFB-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1347304-18-0 | |
Record name | Axitinib sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1347304180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfinyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AXITINIB SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P8GY3IEK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary metabolic pathway of Axitinib in humans?
A1: The primary route of clearance for Axitinib in humans is metabolism. [, , ] Specifically, oxidation is a major metabolic pathway for Axitinib. []
Q2: What enzyme primarily catalyzes the formation of Axitinib Sulfoxide?
A2: Axitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5, CYP2C19, and CYP1A2. [] While the articles don't explicitly state that CYP3A4 directly catalyzes the formation of Axitinib Sulfoxide, they identify it as the major enzyme involved in Axitinib's clearance. [] Further investigation may be needed to confirm if other enzymes, like flavin-containing monooxygenases, also contribute to Axitinib Sulfoxide formation.
Q3: Is Axitinib Sulfoxide pharmacologically active?
A3: Axitinib Sulfoxide is considered pharmacologically inactive. [] This means it does not exhibit the same inhibitory effects on vascular endothelial growth factor receptors (VEGFRs) as Axitinib.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。